[Tyr4]-Bombesin
Description
Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2, also known as (Tyr⁴)-Bombesin, is a synthetic 14-amino acid peptide analog of bombesin, a neuropeptide originally isolated from frog skin . Its molecular formula is C₇₄H₁₀₈N₂₄O₁₉S, with a molecular weight of 1,669.86 g/mol. Structurally, it features a pyroglutamyl residue (Pyr) at the N-terminus and an amidated C-terminal methionine. This peptide acts as a high-affinity ligand for the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor implicated in cancer progression, inflammation, and metabolic regulation .
Synthesis of this peptide involves solid-phase peptide synthesis (SPPS) using MBHA resin and Fmoc chemistry. Key steps include sequential coupling of protected amino acids, cleavage from the resin using trifluoroacetic acid (TFA)-based cocktails, and purification via precipitation with ice-cold ether . Its stability and bioavailability are enhanced by the amidated C-terminus and pyroglutamyl modification, which resist enzymatic degradation .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H108N24O19S/c1-36(2)26-50(70(114)91-45(62(78)106)23-25-118-6)95-71(115)53(29-41-32-81-35-86-41)89-60(105)34-85-73(117)61(37(3)4)98-63(107)38(5)87-69(113)52(28-40-31-83-44-11-8-7-10-43(40)44)97-68(112)49(18-21-56(76)101)94-72(116)54(30-57(77)102)90-59(104)33-84-64(108)51(27-39-13-15-42(99)16-14-39)96-65(109)46(12-9-24-82-74(79)80)92-67(111)48(17-20-55(75)100)93-66(110)47-19-22-58(103)88-47/h7-8,10-11,13-16,31-32,35-38,45-54,61,83,99H,9,12,17-30,33-34H2,1-6H3,(H2,75,100)(H2,76,101)(H2,77,102)(H2,78,106)(H,81,86)(H,84,108)(H,85,117)(H,87,113)(H,88,103)(H,89,105)(H,90,104)(H,91,114)(H,92,111)(H,93,110)(H,94,116)(H,95,115)(H,96,109)(H,97,112)(H,98,107)(H4,79,80,82)/t38-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,61-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORXQELQSJVKIL-XLSKZGPMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H108N24O19S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1669.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Peptide Sequence Design and Resin Selection
The peptide sequence Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 was designed to retain GRPR-binding affinity while incorporating stability-enhancing modifications. Key considerations included:
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N-terminal pyroglutamic acid (Pyr) : Enhances metabolic stability by reducing enzymatic degradation.
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C-terminal amidation : Improves receptor-binding specificity and mimics native bombesin.
A rink amide MBHA resin (0.6 mmol/g loading capacity) was selected for synthesis to facilitate C-terminal amidation. The resin’s hydrophobic matrix supports efficient coupling and minimizes side reactions during iterative amino acid additions.
Fmoc-Based Synthesis Protocol
The synthesis followed standard Fmoc (fluorenylmethyloxycarbonyl) chemistry protocols:
Table 1: SPPS Parameters for [Tyr⁴]-Bombesin
| Parameter | Specification |
|---|---|
| Resin | Rink amide MBHA (0.6 mmol/g) |
| Coupling reagent | HBTU/HOBt/DIPEA (1:1:2 molar ratio) |
| Fmoc deprotection | 20% piperidine in DMF (2 × 5 min) |
| Amino acid coupling time | 60 minutes per residue |
| Solvent system | Dimethylformamide (DMF) |
The synthesis was performed on a CEM Liberty Blue automated peptide synthesizer to ensure precision. Each amino acid (4-fold excess) was activated with HBTU/HOBt and coupled in DMF. Post-coupling washes with DMF and dichloromethane (DCM) removed excess reagents.
Critical Synthesis Challenges
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Arg and His side-chain protection : Arg(Pbf) and His(Trt) groups were used to prevent side reactions during coupling.
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Oxidation-sensitive residues : Methionine and tryptophan were handled under nitrogen to avoid oxidation.
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Pyroglutamate incorporation : Pre-formed Fmoc-Pyr-OH was used for the N-terminal residue to bypass cyclization steps.
Cleavage and Side-Chain Deprotection
Cleavage Cocktail Composition
The peptide-resin was treated with a TFA-based cleavage cocktail to simultaneously cleave the peptide from the resin and remove protecting groups:
Table 2: Cleavage Reagent Composition
| Component | Volume (%) | Role |
|---|---|---|
| Trifluoroacetic acid (TFA) | 94 | Primary cleavage agent |
| Triisopropylsilane (TIS) | 3 | Scavenger for carbocations |
| H₂O | 2 | Quench reactive intermediates |
| 1,2-Ethanedithiol (EDT) | 1 | Prevent methionine oxidation |
The mixture was agitated for 3 hours at 25°C, followed by filtration to isolate the crude peptide.
Purification and Characterization
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude peptide was purified using a Phenomenex C18 column (250 × 21.2 mm, 10 μm) under gradient elution:
Table 3: HPLC Purification Conditions
| Parameter | Specification |
|---|---|
| Mobile phase A | 0.1% TFA in H₂O |
| Mobile phase B | 0.1% TFA in acetonitrile |
| Gradient | 20% B to 60% B over 30 minutes |
| Flow rate | 10 mL/min |
| Detection wavelength | 220 nm |
Purified fractions were lyophilized, yielding a white powder with >95% purity.
Mass Spectrometry (MS) Validation
Electrospray ionization mass spectrometry (ESI-MS) confirmed the molecular weight:
Table 4: Mass Spectrometry Data
| Parameter | Observed Value | Theoretical Value |
|---|---|---|
| Molecular ion ([M+H]⁺) | 1670.8 Da | 1669.9 Da |
| Purity | 97.2% | ≥95% target |
The 0.9 Da discrepancy falls within instrumental error margins, validating synthesis accuracy.
Conjugation and Functionalization
DOTA Chelator Incorporation
For radiopharmaceutical applications, the peptide was functionalized with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) via a PEG₃ spacer:
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PEG₃-azide : Introduced at the N-terminal using click chemistry.
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DOTA-alkyne : Conjugated via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Table 5: Conjugation Efficiency
| Metric | Value |
|---|---|
| Conjugation yield | 78% |
| Final purity post-HPLC | 93% |
Comparative Analysis of Synthesis Strategies
Chemical Reactions Analysis
Types of Reactions
Pyr-gln-arg-tyr-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.
Substitution Reactions: Various amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
PYR-GLN-ARG-TYR-GLY-ASN-GLN-TRP-ALA-VAL-GLY-HIS-LEU-MET-NH2, also known as [Tyr4]-Bombesin, is a tetradecapeptide that belongs to the bombesin-like peptide family . Bombesin and related peptides bind to G protein-coupled receptors, specifically bombesin receptors, which are involved in a variety of physiological processes, including smooth muscle contraction, regulation of gastrointestinal function, and neuropeptide secretion .
Properties
- CAS No : 67338-70-9
- Chemical Name : PYR-GLN-ARG-TYR-GLY-ASN-GLN-TRP-ALA-VAL-GLY-HIS-LEU-MET-NH2
- Molecular Formula : C74H108N24O19S
- Molecular Weight : 1669.86
Applications in Scientific Research
This compound and its analogs have significant applications in scientific research, particularly in the development of radiopharmaceuticals for tumor targeting and imaging .
Radiopharmaceuticals and Tumor Targeting
Bombesin receptors are often overexpressed in various types of cancer, including prostate, breast, and lung cancers, making them attractive targets for diagnostic and therapeutic radioligands .
- Receptor Targeting: [Tyr4]BBN can be used to target tumors that overexpress bombesin receptors .
- Radioligands: [Tyr4]BBN can be conjugated with radionuclides for imaging and therapy .
Current Research and Development
- 177Lu-Labeled Girentuximab: Girentuximab, an antibody targeting carbonic anhydrase IX expressed on most renal cancer cells, has been labeled with 177Lu to optimize labeling conditions and improve in vitro antigen affinity and immunoreactivity .
- PET Hypoxia Tracers: Research is being conducted on radiolabeled azomycin nucleosides, specifically α-[18F]FAZDR, for PET imaging of tumor hypoxia .
Preclinical Studies
Mechanism of Action
The mechanism of action of Pyr-gln-arg-tyr-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2 involves binding to gastrin-releasing peptide receptors (GRPRs). This binding activates G-protein coupled receptors, leading to the release of intracellular calcium and subsequent activation of downstream signaling pathways. These pathways regulate various physiological processes, including gastrointestinal motility, hormone secretion, and cell proliferation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Bombesin Analogues
Key Findings :
- (Tyr⁴)-Bombesin differs from native bombesin by substituting Leu⁴ with Tyr, enhancing hydrophilicity and receptor binding specificity for GRPR over neuromedin B receptors (NMBR) .
- Amidated C-termini in both compounds improve metabolic stability compared to non-amidated analogs .
Glutamine-Containing Dipeptides
Table 2: Functional Comparison with Gln-Based Dipeptides
Key Findings :
- Ala-Gln dipeptide (0.3% in feed) significantly improves growth performance in weaned piglets by increasing jejunal villus height and reducing crypt depth, which enhances nutrient absorption .
- Gln dipeptide at 0.125% increases serum glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) activity, mitigating oxidative stress post-weaning .
Other Bioactive Peptides
Table 3: Comparison with Miscellaneous Peptides
Key Findings :
- Gly-Trp-Pro-Leu-Lys-Cys... shares structural complexity with (Tyr⁴)-Bombesin but lacks receptor-targeting motifs, limiting its pharmacological utility .
- Short tripeptides like Ser-Pro-Asn are metabolically unstable and primarily serve as substrates for enzymatic pathways rather than receptor binding .
Research Implications and Gaps
- (Tyr⁴)-Bombesin is unique in its GRPR specificity but lacks the nutraceutical benefits of Gln-containing dipeptides. Cross-disciplinary studies could explore hybrid peptides combining GRPR-targeting sequences with antioxidant motifs (e.g., Gln residues) .
- Dosage optimization for (Tyr⁴)-Bombesin in vivo remains underexplored, unlike Ala-Gln dipeptides, which have well-established efficacy at 0.3% dietary inclusion .
Biological Activity
Pyr-gln-arg-tyr-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2 is a peptide that exhibits a variety of biological activities, making it a subject of interest in biochemical and pharmacological research. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity, including potential health benefits, mechanisms of action, and relevant case studies.
1. Structural Characteristics
The sequence of the peptide consists of 12 amino acids, including several that are known for their bioactive properties:
- Pyr : Pyrrolidine, which may enhance stability.
- Arg (Arginine) : Known for its role in nitric oxide production and immune function.
- Trp (Tryptophan) : Precursor to serotonin, influencing mood and sleep.
- His (Histidine) : Important for enzyme activity and pH regulation.
These amino acids contribute to the peptide's overall functionality and interaction with biological systems.
2.1 Antioxidant Activity
Research indicates that peptides with certain amino acid compositions can exhibit antioxidant properties. For instance, the presence of hydrophilic residues such as Asn (Asparagine) and Gln (Glutamine) at strategic positions can enhance the peptide's ability to scavenge free radicals . The antioxidant activity is crucial in mitigating oxidative stress, which is linked to various chronic diseases.
2.2 Antihypertensive Effects
Peptides similar to Pyr-gln-arg-tyr-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2 have been studied for their potential antihypertensive effects. The presence of Arg may facilitate the inhibition of angiotensin-converting enzyme (ACE), leading to reduced blood pressure . This mechanism is vital for developing therapeutic agents for hypertension management.
2.3 Immunomodulatory Properties
The sequence includes amino acids that can modulate immune responses. For example, Arg has been shown to enhance T-cell proliferation and cytokine production, suggesting that this peptide could play a role in immune regulation . Such properties are beneficial in developing treatments for autoimmune diseases and enhancing vaccine efficacy.
The biological activities of Pyr-gln-arg-tyr-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2 can be attributed to several mechanisms:
- Enzyme Inhibition : The peptide may inhibit specific enzymes involved in metabolic pathways, such as ACE, thereby regulating blood pressure and other physiological functions .
- Receptor Interaction : Certain amino acids within the peptide can interact with receptors on cell surfaces, influencing signaling pathways related to inflammation and cell growth .
4. Case Studies and Research Findings
Several studies have investigated the effects of bioactive peptides similar to Pyr-gln-arg-tyr-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2:
5. Conclusion
Pyr-gln-arg-tyr-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2 represents a promising bioactive peptide with potential applications in health promotion and disease prevention. Its diverse biological activities—including antioxidant effects, antihypertensive properties, and immunomodulatory functions—underscore its therapeutic potential. Ongoing research is essential to fully elucidate its mechanisms of action and establish clinical applications.
Q & A
Q. What theoretical frameworks guide hypothesis generation for this peptide’s role in signaling pathways?
- Answer: Link studies to established theories like allosteric regulation or network pharmacology. For example, if the peptide modulates G-protein-coupled receptors (GPCRs), leverage frameworks such as biased agonism or ternary complex models. Epistemological alignment ensures mechanistic hypotheses are falsifiable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
